Cas no 2126905-12-0 (2,2-dimethylhept-4-enoic acid)

2,2-dimethylhept-4-enoic acid Chemical and Physical Properties
Names and Identifiers
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- 2,2-dimethylhept-4-enoic acid
- EN300-1764038
- 2126905-12-0
-
- Inchi: 1S/C9H16O2/c1-4-5-6-7-9(2,3)8(10)11/h5-6H,4,7H2,1-3H3,(H,10,11)/b6-5+
- InChI Key: QIJPOFDUVMPFNP-AATRIKPKSA-N
- SMILES: OC(C(C)(C)C/C=C/CC)=O
Computed Properties
- Exact Mass: 156.115029749g/mol
- Monoisotopic Mass: 156.115029749g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 4
- Complexity: 157
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 37.3Ų
2,2-dimethylhept-4-enoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1764038-0.25g |
2,2-dimethylhept-4-enoic acid |
2126905-12-0 | 0.25g |
$906.0 | 2023-09-20 | ||
Enamine | EN300-1764038-1g |
2,2-dimethylhept-4-enoic acid |
2126905-12-0 | 1g |
$986.0 | 2023-09-20 | ||
Enamine | EN300-1764038-0.1g |
2,2-dimethylhept-4-enoic acid |
2126905-12-0 | 0.1g |
$867.0 | 2023-09-20 | ||
Enamine | EN300-1764038-10.0g |
2,2-dimethylhept-4-enoic acid |
2126905-12-0 | 10g |
$4236.0 | 2023-06-03 | ||
Enamine | EN300-1764038-1.0g |
2,2-dimethylhept-4-enoic acid |
2126905-12-0 | 1g |
$986.0 | 2023-06-03 | ||
Enamine | EN300-1764038-0.05g |
2,2-dimethylhept-4-enoic acid |
2126905-12-0 | 0.05g |
$827.0 | 2023-09-20 | ||
Enamine | EN300-1764038-2.5g |
2,2-dimethylhept-4-enoic acid |
2126905-12-0 | 2.5g |
$1931.0 | 2023-09-20 | ||
Enamine | EN300-1764038-5g |
2,2-dimethylhept-4-enoic acid |
2126905-12-0 | 5g |
$2858.0 | 2023-09-20 | ||
Enamine | EN300-1764038-0.5g |
2,2-dimethylhept-4-enoic acid |
2126905-12-0 | 0.5g |
$946.0 | 2023-09-20 | ||
Enamine | EN300-1764038-5.0g |
2,2-dimethylhept-4-enoic acid |
2126905-12-0 | 5g |
$2858.0 | 2023-06-03 |
2,2-dimethylhept-4-enoic acid Related Literature
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
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Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
Additional information on 2,2-dimethylhept-4-enoic acid
2,2-Dimethylhept-4-enoic Acid: A Comprehensive Overview
The compound with CAS No. 2126905-12-0, commonly referred to as 2,2-dimethylhept-4-enoic acid, is a fascinating molecule that has garnered significant attention in various scientific and industrial domains. This compound belongs to the class of carboxylic acids and exhibits unique structural and functional properties. Its molecular formula, C9H16O2, reveals a branched carbon chain with a double bond and a carboxylic acid group, making it a valuable component in numerous applications.
2,2-dimethylhept-4-enoic acid is characterized by its branched structure, which contributes to its stability and reactivity. The presence of the double bond at the 4th position introduces unsaturation, enhancing its potential for participation in various chemical reactions. Recent studies have highlighted its role in biochemical pathways, particularly in lipid metabolism, where it serves as an intermediate or precursor in the synthesis of more complex molecules.
One of the most notable applications of 2,2-dimethylhept-4-enoic acid is in the field of food science. It has been identified as a natural component in certain plant-derived oils and is known for its contribution to the flavor profile of various foods. Researchers have explored its use as a natural preservative, leveraging its ability to inhibit microbial growth without compromising the sensory qualities of food products.
In the realm of cosmetic science, this compound has found utility as an ingredient in skincare products. Its ability to penetrate the skin barrier makes it an effective carrier for active ingredients. Recent advancements have focused on its potential as an antioxidant, helping to combat oxidative stress and protect the skin from environmental damage.
The synthesis of 2,2-dimethylhept-4-enoic acid involves a combination of organic chemistry techniques, including oxidation and reduction reactions. Modern methods emphasize sustainability, with researchers exploring biocatalytic approaches to produce this compound more efficiently. These developments align with the growing demand for eco-friendly manufacturing processes in the chemical industry.
From a pharmacological perspective, 2,2-dimethylhept-4-enoic acid has shown promise in drug development. Its structural similarity to certain bioactive compounds suggests potential applications as a lead molecule for designing novel therapeutic agents. Ongoing studies are investigating its role in modulating cellular signaling pathways associated with inflammation and neurodegenerative diseases.
In conclusion, 2,2-dimethylhept-4-enoic acid (CAS No. 2126905-12-0) is a versatile compound with diverse applications across multiple disciplines. Its unique chemical properties make it an invaluable tool in fields ranging from food science to pharmaceutical research. As scientific understanding continues to evolve, this compound is poised to play an even greater role in innovative technologies and products.
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